molecular formula C13H10N2O B5302980 1-methylphenazine 5-oxide

1-methylphenazine 5-oxide

Cat. No.: B5302980
M. Wt: 210.23 g/mol
InChI Key: BKSUFVWLIXTKHV-UHFFFAOYSA-N
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Description

1-methylphenazine 5-oxide is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 210.079312947 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-oxidophenazin-5-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-5-4-8-12-13(9)14-10-6-2-3-7-11(10)15(12)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSUFVWLIXTKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylphenazine 5-Oxide (CAS 14202-95-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenazine N-Oxide Scaffold

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various microorganisms and also synthesized chemically.[1][2] Their derivatives are of significant interest to the scientific community due to their diverse and potent biological activities, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties.[2] The introduction of an N-oxide functionality to the phenazine core can modulate these biological activities and alter the physicochemical properties of the molecule, such as increasing water solubility or modifying its redox potential.[3] This often enhances their potential as therapeutic agents or prodrugs.[3]

1-Methylphenazine 5-oxide belongs to this promising class of compounds. While specific research on this particular molecule is limited, its structural similarity to other well-studied phenazine N-oxides allows for informed postulations regarding its synthesis, properties, and biological potential. This guide will provide a comprehensive overview of this compound, drawing on data from closely related analogs to offer a predictive yet scientifically grounded perspective for researchers.

Chemical Structure and Synthesis

The foundational structure of this compound is the tricyclic phenazine core, with a methyl group at the 1-position and an oxygen atom coordinated to one of the nitrogen atoms.

Diagram: Chemical Structure of this compound

Caption: Key identifiers for this compound.

Proposed Synthesis Workflow: N-Oxidation of 1-Methylphenazine

A common and effective method for the synthesis of phenazine N-oxides is the direct oxidation of the parent phenazine. This can be achieved using various oxidizing agents, with hydrogen peroxide in acetic acid being a frequently employed system.

G start Start: 1-Methylphenazine dissolve Dissolve in Glacial Acetic Acid start->dissolve add_h2o2 Add Hydrogen Peroxide (30%) dropwise dissolve->add_h2o2 heat Heat at 60-70°C with stirring add_h2o2->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool precipitate Pour into ice-water to precipitate product cool->precipitate filter Filter the solid product precipitate->filter wash Wash with water filter->wash dry Dry under vacuum wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end End: this compound recrystallize->end

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the N-oxidation of similar heterocyclic compounds.

Materials:

  • 1-Methylphenazine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-methylphenazine in a suitable volume of glacial acetic acid.

  • Addition of Oxidant: While stirring, slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The addition should be dropwise to control the reaction temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid.

  • Drying: Dry the crude product under vacuum.

  • Purification: For further purification, recrystallize the crude this compound from a suitable solvent, such as ethanol.

Characterization: The structure of the synthesized this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the methyl group and the aromatic protons, with expected shifts in the aromatic region due to the electron-withdrawing effect of the N-oxide group compared to the parent 1-methylphenazine.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (210.23 g/mol ).

  • IR Spectroscopy: The IR spectrum is expected to show a characteristic N-O stretching vibration.[3]

Physicochemical Properties

PropertyPredicted Value for this compound (based on Phenazine 5-Oxide)Reference Compound: Phenazine 5-Oxide (CAS 304-81-4)
Molecular Formula C₁₃H₁₀N₂OC₁₂H₈N₂O
Molecular Weight 210.23 g/mol 196.20 g/mol [4]
Appearance Expected to be a crystalline solidCrystalline solid
Solubility Likely soluble in organic solvents like ethanol, DMSO, and DMFSoluble in organic solvents
XLogP3-AA Expected to be slightly higher than 1.61.6[4]
Hydrogen Bond Donors 00[4]
Hydrogen Bond Acceptors 22[4]

Biological Activity and Potential Applications

Phenazine N-oxides are a class of compounds with a broad spectrum of biological activities.[2] While this compound has not been extensively studied, its potential bioactivity can be inferred from related molecules.

Antimicrobial Activity

Many phenazine derivatives, including those with N-oxide functionalities, exhibit significant antimicrobial activity against a range of bacteria and fungi.[1][5] 5-Methyl-phenazine-1-carboxylic acid, a related compound, has shown potent antimicrobial effects.[1] The N-oxide moiety can enhance this activity, suggesting that this compound could be a promising candidate for the development of new antimicrobial agents.

Anticancer and Cytotoxic Properties

Phenazine N-oxides have garnered considerable attention for their potential as anticancer agents.[6] Their cytotoxicity is often linked to their ability to undergo bioreduction, particularly in the hypoxic environments characteristic of solid tumors, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[6][7]

Proposed Mechanism of Cytotoxic Action

The cytotoxic effects of phenazine N-oxides are believed to be mediated through a redox-cycling mechanism that induces oxidative stress.

compound This compound (Enters Cell) reduction Bioreduction (e.g., by NADPH-cytochrome P450 reductase) compound->reduction radical Formation of Radical Anion reduction->radical ros Reaction with O₂ (Regenerates Parent Compound) radical->ros ros->compound Redox Cycling superoxide Superoxide Radical (O₂⁻) ros->superoxide oxidative_stress Oxidative Stress superoxide->oxidative_stress apoptosis Apoptosis / Cell Death oxidative_stress->apoptosis

Caption: Generalized pathway for phenazine N-oxide-induced cytotoxicity.

This proposed mechanism involves the enzymatic reduction of the N-oxide to a radical anion. In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating a superoxide radical and regenerating the parent N-oxide. This redox cycling leads to an accumulation of ROS, causing cellular damage and triggering apoptosis.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for the closely related phenazine 5-oxide should be followed. Phenazine 5-oxide is classified as a skin, eye, and respiratory irritant.[4]

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Avoid inhalation of dust or vapors.[10]

  • Avoid contact with skin and eyes.[10][11]

  • In case of contact, wash the affected area thoroughly with water.[10][11]

Conclusion

This compound is a compound with significant, albeit largely unexplored, potential. Based on the well-documented properties of the phenazine N-oxide class of molecules, it is reasonable to predict that this compound possesses interesting biological activities, particularly as an antimicrobial and cytotoxic agent. The synthetic route to this compound is expected to be straightforward via the oxidation of 1-methylphenazine.

Further research is warranted to isolate and characterize this compound, determine its precise physicochemical properties, and evaluate its biological activity in various assays. Such studies will be crucial in unlocking the full potential of this and other related phenazine N-oxides in the fields of medicinal chemistry and drug development.

References

  • Kennedy, R. K., Naik, P. R., Veena, V., Lakshmi, B. S., Lakshmi, P., Krishna, R., & Sakthivel, N. (2015). 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities.
  • Podgorski, I., et al. (n.d.). Phenazine Cations as Anticancer Theranostics†. PubMed Central.
  • MDPI. (2024, April 3). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of a phenazine N-oxide. PubMed Central.
  • MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photochemical synthesis of phenazine N-oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenazine oxide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenazine, 1,6-dimethoxy-, 5-oxide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 19). New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. PubMed.
  • ResearchGate. (n.d.). Selective hypoxia cytotoxins derived from N‐oxides. Compounds A and B... Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • Semantic Scholar. (2024, October 9). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Retrieved from [Link]

  • (n.d.). Safety Data Sheet. Retrieved from [Link]

  • (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • (2019, June 21). SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (n.d.). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Retrieved from [Link]

  • ResearchGate. (2024, October 3). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Photochemical Synthesis of 1-Methylphenazine 5-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 1-methylphenazine 5-oxide via the photochemical cyclization of N-acyl-2-nitrodiphenylamines. Unlike direct chemical oxidation of 1-methylphenazine (using


 or mCPBA), which typically yields a difficult-to-separate mixture of the 5-oxide and 10-oxide isomers, the photochemical route builds the phenazine core with the oxygen atom fixed in the desired position relative to the methyl substituent. This method ensures high isomeric purity and utilizes photon-driven intramolecular redox chemistry, eliminating the need for harsh external oxidants.

Introduction & Strategic Rationale

The Isomer Challenge

The synthesis of substituted phenazine


-oxides is often plagued by regiochemical ambiguity. In the case of 1-methylphenazine , the nitrogen atoms at positions 5 and 10 are electronically distinct but sterically similar enough that direct oxidation yields a mixture:
  • Target: this compound (Oxygen distal to methyl).

  • Byproduct: 1-Methylphenazine 10-oxide (Oxygen proximal to methyl).

Separating these isomers requires tedious chromatography with low recovery rates.

The Photochemical Solution

The "Maki-Albini" photocyclization strategy circumvents this by using a pre-assembled acyclic precursor:


-acetyl-2-nitro-2'-methyldiphenylamine .
  • Regiocontrol: The position of the nitro group in the precursor dictates the position of the

    
    -oxide in the final product.
    
  • Mechanism: Upon UV irradiation, the nitro group undergoes an intramolecular oxygen transfer to the

    
    -acyl carbonyl, followed by cyclization. The 
    
    
    
    -acyl group is critical; free amines do not cyclize efficiently under these conditions.

Mechanistic Insight

The reaction proceeds via the triplet excited state of the nitro group (


). The presence of the 

-acyl group (Acetyl or Benzoyl) is mandatory. It serves two functions:
  • Conformational Lock: It forces the nitro group and the ortho-carbon of the neighboring ring into proximity.

  • Oxygen Acceptor: The nitro oxygen is transferred to the carbonyl carbon (or interacts with it), facilitating the formation of the new C-N bond and the

    
    -oxide moiety.
    
Pathway Visualization[1]

ReactionMechanism Precursor N-Acetyl-2-nitro- 2'-methyldiphenylamine Excited Excited Triplet State (Nitro n->pi*) Precursor->Excited hv (Hg Lamp) Benzene Intermediate Aci-Nitro / Cyclic Intermediate Excited->Intermediate Intramolecular O-Transfer Product 1-Methylphenazine 5-oxide Intermediate->Product - Acetic Acid (Elimination)

Figure 1: Mechanistic pathway for the photocyclization. The nitro group acts as the internal oxidant.

Experimental Protocol

Precursor Synthesis (Prerequisite)

Note: If the precursor is not commercially available, it must be synthesized via Ullmann coupling followed by acetylation.

  • Coupling: React o-chloronitrobenzene with o-toluidine (

    
    , Cu bronze, DMF, reflux) to yield 2-nitro-2'-methyldiphenylamine.
    
  • Acylation (Critical Step): Reflux the amine in acetic anhydride (or react with benzoyl chloride/pyridine) to obtain

    
    -acetyl-2-nitro-2'-methyldiphenylamine .
    
    • Checkpoint: Verify disappearance of the N-H stretch in IR (~3300

      
      ) and appearance of amide C=O (~1680 
      
      
      
      ).
Photochemical Synthesis of this compound[2][3]
Materials & Equipment
ComponentSpecificationPurpose
Precursor

-Acetyl-2-nitro-2'-methyldiphenylamine
Starting Material
Solvent Benzene (Spectroscopic Grade) or TolueneReaction Medium (Non-protic preferred)
Light Source High-Pressure Mercury Arc Lamp (400W)UV Excitation source
Filter Pyrex (borosilicate) glass filterCut off <280 nm to prevent degradation
Atmosphere Nitrogen (

) or Argon
Deoxygenation (Triplet state protection)
Step-by-Step Procedure
  • Preparation of Solution: Dissolve the precursor (

    
    ) in Benzene (
    
    
    
    ) to achieve a concentration of approximately
    
    
    .
    • Expert Tip: Do not exceed

      
      .[1] Higher concentrations promote intermolecular side reactions and polymerization.
      
  • Deoxygenation (Crucial): Purge the solution with a stream of dry Nitrogen for 30 minutes prior to irradiation.

    • Reasoning: Oxygen is a potent quencher of the triplet excited state required for this reaction. Failure to degas will result in <5% yield.

  • Irradiation: Place the solution in an immersion well reactor equipped with a water-cooled Pyrex jacket. Irradiate with the High-Pressure Mercury lamp.[1]

    • Duration: Monitor via TLC (Silica,

      
       95:5). Typical reaction time is 10–24 hours .
      
    • Endpoint: Disappearance of the yellow precursor spot and appearance of a deep yellow/orange fluorescent spot (Phenazine Oxide).

  • Workup: Evaporate the solvent under reduced pressure (Rotary Evaporator,

    
    ). The residue will be a dark semi-solid containing the product and the cleaved acyl group (as acetic acid/benzoic acid).
    
  • Purification:

    • Dissolve the residue in minimal Chloroform (

      
      ).
      
    • Perform Column Chromatography on Silica Gel.

    • Eluent Gradient: Start with 100%

      
      , then gradually increase polarity to 2% MeOH in 
      
      
      
      .
    • Fraction Collection: The this compound typically elutes after any unreacted starting material but before the fully reduced phenazine (if any formed).

Characterization & Validation

To certify the identity of This compound , compare analytical data against the following expected parameters.

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
Appearance Physical StateYellow to Orange Needles
Melting Point Thermal~145–150°C (Distinct from non-oxide)
MS (ESI) Molecular Ion

m/z
UV-Vis Absorption

(Characteristic N-oxide band)
1H NMR RegiochemistryDownfield shift of protons at C4 and C6 due to N-oxide anisotropy.[2]
Structural Confirmation (NMR Logic)

In this compound, the methyl group is at position 1. The N-oxide is at position 5.[3][2][4][5]

  • H-4 Proton: Will appear as a multiplet significantly downfield (approx

    
     ppm) due to the "bay region" effect of the N-oxide oxygen.
    
  • H-6 Proton: Similarly deshielded.

  • Methyl Group: Singlet at

    
     ppm.
    

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction Oxygen QuenchingRe-degas solution for 60 mins; ensure system is sealed under

.
Low Yield (<30%) Wrong WavelengthEnsure Pyrex filter is used. Quartz allows far-UV which degrades the oxide.
Polymerization Concentration too highDilute reaction to

.
Starting Material Recovery Missing N-Acyl groupConfirm precursor is N-acetylated. Free amine will not cyclize.
Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Purification Step1 Dissolve Precursor (Benzene, 5mg/mL) Step2 Degas with N2 (30 mins) Step1->Step2 Step3 Irradiate (Hg Lamp) Pyrex Filter, 10-24h Step2->Step3 Step4 Monitor TLC (Loss of SM) Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Column Chromatography (CHCl3 -> 2% MeOH) Step5->Step6

Figure 2: Operational workflow for the batch photochemical synthesis.

Safety Considerations

  • UV Radiation: The High-Pressure Mercury lamp emits dangerous UV-C and UV-B radiation. Always house the reactor in a light-tight cabinet. Wear UV-blocking goggles.

  • Benzene: Benzene is a known carcinogen.

    • Substitution: Toluene or Chlorobenzene can often be used as safer alternatives, though reaction rates may vary slightly due to solvent viscosity effects.

    • Handling: All operations must occur in a certified chemical fume hood.

  • Thermal Hazards: Immersion wells generate significant heat. Ensure continuous water cooling to prevent solvent boiling or lamp explosion.

References

  • Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.
  • Maki, Y., Hosokami, T., & Suzuki, M. (1972).[1] Photochemical Synthesis of Phenazine N-Oxide. Journal of the Chemical Society, Chemical Communications, (8), 467.

  • BenchChem. (2025).[6][7] Application Notes and Protocols for Photochemical Reactions of 2-Nitrodiphenylamine.

  • PubChem. (2025).[2] Phenazine 5-oxide (Compound Summary). National Library of Medicine.

  • Albini, A., Fasani, E., & Mella, M. (1993). Photochemistry of N-acyl-2-nitrodiphenylamines: A novel photochemical synthesis of phenazine N-oxides.[1][7] Journal of the Chemical Society, Perkin Transactions 1.

Sources

GC-MS identification protocol for 1-methylphenazine 5-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity GC-MS Identification of 1-Methylphenazine 5-Oxide

Part 1: Executive Summary & The "Thermal Paradox"

Identifying This compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific "Thermal Paradox." While the phenazine core is robust, the N-oxide moiety is thermally labile. In standard hot-injection GC methods (250°C+), N-oxides frequently undergo thermal deoxygenation or Meisenheimer rearrangements inside the injector port.

Consequently, a naive analysis often yields a false negative for the N-oxide and a false positive for the parent compound, 1-methylphenazine .

This protocol details a "Soft-Injection" methodology designed to preserve the N-O bond integrity, ensuring that the mass spectrum reflects the true sample composition rather than an injection-port artifact.

Part 2: Chemical Profile & Target Analytes

PropertyTarget Analyte: this compoundDegradant/Artifact: 1-Methylphenazine
CAS 13925-10-5 (Generic N-oxide Ref)2553-11-9
Formula C₁₃H₁₀N₂OC₁₃H₁₀N₂
MW 210.23 g/mol 194.23 g/mol
Polarity High (Dipolar N-O bond)Medium-Low (Aromatic)
Criticality Thermally Labile (>200°C)Thermally Stable

Part 3: Critical Control Points (The "Why" behind the "How")

  • Inlet Energy Budget: The bond dissociation energy of the N-O coordinate bond is significantly lower than the C-C or C-N bonds. Standard split/splitless injectors at 280°C act as pyrolysis chambers. Solution: Use Programmed Temperature Vaporization (PTV) or Cold On-Column (COC) injection.

  • Active Site Deoxygenation: Hot metal surfaces and non-deactivated glass wool catalyze the reduction of N-oxides. Solution: Use ultra-inert, single-taper liners with deactivated wool (or wool-free) to minimize surface activity.

  • Column Bleed & Inertness: N-oxides tail significantly on active columns. Solution: Use an Arylene-phase (e.g., 5% phenyl-arylene) with "MS" grade deactivation.

Part 4: Experimental Protocol

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Avoid Methanol, as protic solvents can accelerate rearrangement in the injector.

  • Concentration: 10–50 µg/mL (Trace analysis requires cleaner background to see the molecular ion).

  • Filtration: 0.2 µm PTFE (Avoid Nylon which may adsorb polar N-oxides).

GC Parameters (Agilent 7890/8890 or equivalent)
  • Column: Rxi-5Sil MS or DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection Mode: PTV (Programmed Temperature Vaporization) - CRITICAL

    • Injection Vol: 1.0 µL.

    • Inlet Temp Initial: 60°C (Hold 0.1 min).

    • Ramp: 600°C/min to 250°C.

    • Vent: Solvent vent mode if sensitivity is needed; otherwise Splitless.

  • Alternative (If PTV unavailable): Splitless @ 200°C. (Note: Sensitivity will drop, and some degradation may still occur).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

MS Parameters (Single Quadrupole)
  • Source Temp: 230°C (Keep lower than standard 250°C to prevent source fragmentation).

  • Transfer Line: 280°C.[1]

  • Scan Range: m/z 40 – 350.

  • Solvent Delay: 3.5 min.

  • Threshold: 100 counts.

Part 5: Data Analysis & Interpretation

Fragmentation Logic

The identification relies on the survival of the molecular ion (M+) .

  • Target (this compound):

    • [M]+: m/z210 (Must be present).

    • [M-16]+: m/z 194 (Loss of Oxygen). Note: If this is the base peak and 210 is absent, thermal degradation occurred.

    • [M-17]+: m/z 193 (Loss of OH).

    • [M-29]+: m/z 181 (Loss of CHO).

  • Artifact (1-Methylphenazine):

    • [M]+: m/z 194 (Base Peak).

    • [M-HCN]+: m/z 167.

    • Absence: No m/z 210 peak.

Visualization of the Decision Pathway

G Sample Sample Injection (1-Me-Phenazine 5-Oxide) Inlet GC Inlet System Sample->Inlet Hot Hot Splitless (>250°C) Inlet->Hot Standard Method Cold PTV / Cold On-Column (60°C -> 250°C) Inlet->Cold Recommended Protocol Degradation Thermal Deoxygenation (Loss of [O]) Hot->Degradation Survival Analyte Survival Cold->Survival MS_Spec_Bad Mass Spectrum A Base Peak: m/z 194 [M]+ 210: Absent Degradation->MS_Spec_Bad MS_Spec_Good Mass Spectrum B Base Peak: m/z 210 Fragment: m/z 194 Survival->MS_Spec_Good Conclusion_Bad FALSE NEGATIVE (Artifact Identified) MS_Spec_Bad->Conclusion_Bad Conclusion_Good POSITIVE ID (Target Confirmed) MS_Spec_Good->Conclusion_Good

Figure 1: Decision tree illustrating the impact of inlet temperature on N-oxide identification.

Part 6: Troubleshooting & Validation

Self-Validating the Protocol: To confirm that m/z 194 is a fragment and not a parent impurity:

  • Peak Shape Analysis: The N-oxide (polar) will have a slightly broader, tailing peak compared to the sharp, symmetrical peak of the reduced phenazine.

  • Ratio Check: Inject the sample at three different inlet temperatures (e.g., 200°C, 240°C, 280°C).

    • If the ratio of m/z 210 to m/z 194 decreases as temperature increases , the 194 signal is a thermal artifact.

    • If the ratio remains constant, 1-methylphenazine is present as a genuine impurity in the sample.

Scientist's Note on Orthogonality: While this GC-MS protocol is optimized, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the "Gold Standard" for N-oxides because it operates at ambient temperatures. If GC-MS results remain ambiguous (e.g., total degradation), validate with LC-MS/MS in Positive Mode [M+H]+ = 211.

Part 7: References

  • NIST Mass Spectrometry Data Center. "Phenazine, 5-oxide Mass Spectrum." National Institute of Standards and Technology. Accessed October 2023.[2]

  • Li, M., et al. "Thermally induced intramolecular oxygen migration of N-oxides in atmospheric pressure chemical ionization mass spectrometry." Journal of Mass Spectrometry, vol. 45, no. 10, 2010, pp. 1160-1166.

  • Kadi, A.A., et al. "Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine." Molbank, vol. 2025, M2069.[2]

  • PubChem Compound Summary. "Phenazine, 5-oxide."[3] National Center for Biotechnology Information.

Sources

The Versatile Intermediate: Harnessing 1-Methylphenazine 5-Oxide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-methylphenazine 5-oxide, a heterocyclic compound poised as a versatile intermediate in modern organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the chemical principles governing its reactivity and offers detailed, field-proven protocols for its synthesis and derivatization. As a senior application scientist, the aim is to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this powerful synthetic building block.

Introduction: The Unique Profile of this compound

Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide array of biological activities, making them attractive scaffolds in drug discovery.[1][2] The introduction of an N-oxide functionality dramatically alters the electronic properties of the phenazine core, unlocking unique avenues for synthetic diversification.

This compound occupies a strategic position. The N-oxide group acts as an activating group, polarizing the phenazine nucleus and rendering specific positions susceptible to nucleophilic attack and C-H functionalization. Concurrently, the methyl group at the 1-position provides a steric and electronic handle that can influence regioselectivity in subsequent reactions. This guide will focus on the practical applications of this dual-functionality.

Synthesis of this compound: A Foundational Protocol

The most common and efficient route to this compound is the direct oxidation of the parent heterocycle, 1-methylphenazine. While various oxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and selective choice.[3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1-methylphenazine via oxidation.

Materials:

  • 1-Methylphenazine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1-methylphenazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.2 eq) in DCM to the cooled solution of 1-methylphenazine over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Expected Yield: 80-90%

Characterization Data:

ParameterValue
Appearance Yellow to orange solid
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.23 g/mol
¹H NMR (CDCl₃, 400 MHz) Anticipated: Shifts in the aromatic region (δ 7.5-8.5 ppm) and a singlet for the methyl group (δ ~2.8 ppm).
¹³C NMR (CDCl₃, 101 MHz) Anticipated: Resonances for aromatic carbons and the methyl carbon.
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₃H₁₁N₂O: 211.0866; found 211.0865.

Key Synthetic Transformations of this compound

The N-oxide functionality serves as a linchpin for a variety of synthetic transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Palladium-Catalyzed C-H Functionalization

A significant advancement in modern synthetic chemistry is the direct functionalization of C-H bonds. Heteroaromatic N-oxides have emerged as excellent substrates for palladium-catalyzed C-H activation, offering a more atom-economical alternative to traditional cross-coupling reactions.[4][5] In the case of this compound, the N-oxide directs the regioselective functionalization at the C4 and C6 positions.

C_H_Functionalization cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products 1-MP-5-O 1-Methylphenazine 5-Oxide Pd_catalyst Pd(OAc)₂ 1-MP-5-O->Pd_catalyst Coordination & C-H Activation Coupling_Partner Coupling Partner (e.g., Arene, Alkene) Coupling_Partner->Pd_catalyst Functionalized_Product C-H Functionalized Phenazine Pd_catalyst->Functionalized_Product Reductive Elimination Ligand Ligand Oxidant Oxidant (e.g., Ag₂CO₃) Oxidant->Pd_catalyst Reoxidation Byproducts Byproducts

Caption: Palladium-Catalyzed C-H Functionalization Workflow.

Objective: To perform a regioselective C-H arylation at the C4 position of this compound.

Materials:

  • This compound

  • Aryl boronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), aryl boronic acid (1.5 eq), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 eq), and TBAB (20 mol%).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at 130 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The N-oxide directs the palladacycle formation to the C4 position. The silver carbonate acts as an oxidant to regenerate the active Pd(II) catalyst. TBAB can aid in the solubility and efficiency of the catalytic system.

Nucleophilic Addition Reactions

The N-oxide group strongly withdraws electron density from the phenazine ring, particularly at the positions alpha and para to the nitrogen atom (C4, C6, and C9a). This electronic activation facilitates nucleophilic addition reactions, which can be followed by rearomatization to yield substituted phenazines.

Nucleophilic_Addition 1-MP-5-O 1-Methylphenazine 5-Oxide Intermediate Dihydrophenazine Intermediate 1-MP-5-O->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Grignard, Organolithium) Nucleophile->Intermediate Substituted_Phenazine Substituted Phenazine Intermediate->Substituted_Phenazine Oxidative Workup Oxidation Oxidation/ Rearomatization Oxidation->Substituted_Phenazine

Caption: General Pathway for Nucleophilic Addition.

Deoxygenation to Parent Phenazine

The N-oxide can be selectively removed to regenerate the parent 1-methylphenazine. This deoxygenation step is crucial if the N-oxide is used solely as an activating group for substitution and is not desired in the final product. Palladium-catalyzed transfer deoxygenation offers a mild and efficient method.[6]

Objective: To deoxygenate this compound to 1-methylphenazine.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Microwave reactor vials (if available)

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), Pd(OAc)₂ (3 mol%), and dppf (3.3 mol%).

  • Add anhydrous acetonitrile and triethylamine (3.0 eq).

  • Seal the vial and heat the mixture in a microwave reactor at 150 °C for 30 minutes. (Alternatively, the reaction can be heated under conventional heating at reflux, though reaction times will be longer).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford 1-methylphenazine.

Causality: In this catalytic cycle, triethylamine acts as the terminal reductant (oxygen acceptor), and the palladium/dppf complex facilitates the oxygen transfer from the N-oxide.[6]

Applications in Drug Development

The ability to selectively functionalize the phenazine core using this compound as an intermediate opens up possibilities for creating libraries of novel compounds for drug screening. Phenazine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] The methodologies described here allow for the systematic modification of the phenazine scaffold to optimize potency, selectivity, and pharmacokinetic properties. For instance, the introduction of aryl groups via C-H activation can modulate the lipophilicity and target-binding interactions of the molecule.

Conclusion

This compound is a valuable and versatile synthetic intermediate. The strategic placement of the N-oxide and methyl groups provides a powerful tool for controlling reactivity and regioselectivity. By understanding the principles of its synthesis and subsequent transformations, particularly in modern palladium-catalyzed reactions, researchers can unlock new pathways to novel and potentially bioactive molecules. The protocols and insights provided in this guide serve as a robust starting point for the exploration and application of this promising compound in research and development.

References

  • Synthesis of 1-methyl-piperazine-1-oxide dihydrate. PrepChem.com. [Link]

  • Synthesis and characterization of 1-substituted 5-alkylphenazine derivatives carrying functional groups. PubMed. (1989-02-01). [Link]

  • Synthesis and crystal structure of a phenazine N-oxide. PMC - NIH. [Link]

  • Synthesis of phenazin-1-ol 10-oxide 10 and 5,10-dioxide 11. ResearchGate. [Link]

  • CN101239957A - Synthesis method of N-methylpiperazine.
  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. SciRP.org. (2013-10-30). [Link]

  • A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. [Link]

  • Phenazine oxide | C12H8N2O | CID 9362. PubChem - NIH. [Link]

  • Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. (2025-02-25). [Link]

  • Oxidation of the phenothiazine group of drugs is a well documented feature of these compounds. The N. [Link]

  • Photoinduced meta-Selective C–H Oxygenation of Arenes. PMC - NIH. [Link]

  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications (RSC Publishing). [Link]

  • Phenazine, 1,6-dimethoxy-, 5-oxide | C14H12N2O3 | CID 15957526. PubChem. [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones | Request PDF. ResearchGate. (2022-12-05). [Link]

  • Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. [Link]

  • (PDF) Reactions of 1,2,4,5-tetrazines with S-nucleophiles. ResearchGate. (2025-08-06). [Link]

  • Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. [Link]

  • C–H activation-enabled synthesis of a piperazine-embedded azadibenzo[a,g]corannulene analogue. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

  • STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION by WILLIAM FRAN< HEYES C.Chem., F .R.S.C. A. LJMU Research Online. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide... ResearchGate. [Link]

  • Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs. [Link]

Sources

1-methylphenazine 5-oxide purification via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The purification of 1-methylphenazine 5-oxide presents a classic challenge in heterocyclic chemistry: separating a polar N-oxide from its non-polar parent compound (1-methylphenazine) and potential over-oxidation byproducts (5,10-dioxide). While 1-methylphenazine is a key intermediate in the synthesis of bioactive phenazine antibiotics (e.g., pyocyanin derivatives), its N-oxidation requires precise control to avoid yield loss during isolation.

This guide provides a self-validating chromatographic protocol designed to maximize recovery of the 5-oxide. By exploiting the distinct polarity shift induced by the


 dative bond, researchers can achieve purities 

without requiring HPLC for the bulk separation.
The Chemical Challenge: Sterics and Polarity
  • Steric Control: In 1-methylphenazine, the methyl group at C-1 creates significant steric hindrance around the N-10 nitrogen. Consequently, chemical oxidation (e.g., using

    
    -CPBA or 
    
    
    
    ) preferentially occurs at the less hindered N-5 position, yielding the 5-oxide as the major product.
  • Polarity Shift: The N-oxide moiety introduces a strong dipole, significantly lowering the

    
     value compared to the parent heterocycle. This difference is the basis for the separation strategy.
    

Pre-Purification Analysis & Strategy

Before packing the column, the crude reaction mixture must be analyzed to define the "separation window."

Thin Layer Chromatography (TLC) Optimization

Stationary Phase: Silica Gel


Detection:  UV (254 nm) and Visual (Phenazines are naturally colored).
CompoundPolarityEst.[1][2][3]

(Hex:EtOAc 7:3)
Visual Cue (Daylight)
1-Methylphenazine (Starting Material)Low

Bright Yellow
This compound (Target)Medium

Deep Orange/Red
1-Methylphenazine 5,10-dioxide (Impurity)High

Dark Red/Brown

Critical Insight: The large


 (~0.4) between the parent and the target 5-oxide allows for a "Step-Gradient" approach rather than a continuous linear gradient, saving solvent and time.

Detailed Column Chromatography Protocol

Phase 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: Use 30:1 to 50:1 (Silica weight : Crude mass).

  • Packing Method: Slurry Packing in Hexane or 5% EtOAc/Hexane is mandatory.

    • Why? Dry packing often leads to channeling due to the heat of adsorption when polar solvents are introduced later. Slurry packing ensures a uniform bed density.

Phase 2: Sample Loading
  • Method: Dry Loading (Adsorption).

    • Dissolve crude mixture in a minimum amount of Dichloromethane (DCM).

    • Add silica gel (approx. 2x weight of crude).

    • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

    • Carefully layer this powder onto the top of the packed column bed.

    • Reasoning: Phenazine N-oxides have poor solubility in non-polar mobile phases. Liquid loading in DCM would cause "band broadening" as the strong solvent carries the compound too fast down the column. Dry loading tightens the initial band.

Phase 3: Elution Gradient (The "Self-Validating" Workflow)

This protocol uses a Hexane/Ethyl Acetate (EtOAc) system. This is greener and often provides better selectivity for N-oxides than DCM/MeOH.

  • Fraction Set A (Elution of Parent):

    • Solvent: 90% Hexane / 10% EtOAc.

    • Volume: 3-4 Column Volumes (CV).

    • Observation: A bright yellow band (unreacted 1-methylphenazine) will elute rapidly.

    • Validation: Spot fractions on TLC. They should show high

      
       spots only.
      
  • Fraction Set B (Transition):

    • Solvent: 70% Hexane / 30% EtOAc.

    • Volume: 2 CV.

    • Observation: The yellow band should be completely eluted. The eluent may become colorless briefly.

  • Fraction Set C (Elution of Target 5-Oxide):

    • Solvent: 50% Hexane / 50% EtOAc (increase to 100% EtOAc if necessary).

    • Volume: Until the deep orange/red band has fully eluted.

    • Observation: This is your product.

    • Validation: TLC should show a single spot at

      
      .
      
  • Column Flush (Optional):

    • Solvent: 10% Methanol / 90% DCM.

    • Purpose: Strip any remaining highly polar impurities (di-oxides or tars) for mass balance analysis.

Visualization of Workflow

The following diagram illustrates the decision logic and physical workflow for the purification process.

G Start Crude Reaction Mixture (1-Methylphenazine + Oxidant) TLC TLC Analysis (Hex:EtOAc 7:3) Start->TLC Decision Check Rf Difference TLC->Decision Load Dry Loading (Adsorb on Silica) Decision->Load Rf Delta > 0.2 Elute1 Elution Step 1: 90:10 Hex:EtOAc Load->Elute1 Collect1 Collect Parent Compound (Yellow Band) Elute1->Collect1 Fast Eluting Elute2 Elution Step 2: 50:50 Hex:EtOAc Collect1->Elute2 Increase Polarity Collect2 Collect 5-Oxide Target (Orange/Red Band) Elute2->Collect2 QC Quality Control (TLC/NMR/MS) Collect2->QC

Caption: Logical workflow for the fractionation of this compound based on polarity-driven elution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution (Mixed fractions)Gradient increased too fast.Hold the 90:10 ratio longer. Ensure the parent compound is fully eluted before switching to 50:50.
Tailing (Streaking on TLC)Acidic impurities or silica interaction.Add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.
Product Decomposition N-oxides can be thermally labile.Do not use heat when evaporating solvents on the Rotavap (keep bath

).
Low Recovery Irreversible adsorption.Flush column with 10% MeOH/DCM to recover "stuck" material.

Safety Considerations

  • Peroxides: If using ether-based solvents, ensure they are peroxide-free, as N-oxides are oxidizers and can react violently with concentrated peroxides.

  • Toxicity: Phenazine derivatives are biologically active and potentially toxic. All column packing and fraction collection must occur in a fume hood.

  • Stability: Store the purified this compound in the dark at

    
    , as phenazine oxides can undergo photochemical deoxygenation or rearrangement [1].
    

References

  • Albini, A., & Pietra, S. (1974). Photochemical synthesis of phenazine N-oxide. Journal of the Chemical Society, Chemical Communications.

  • BenchChem. (2025).[4] An In-Depth Technical Guide to the Synthesis of 1-Methylphenazine. (Provides context on the parent molecule synthesis and physical properties).

  • Huang, B., et al. (2022).[1] Redox Properties of N,N′-Disubstituted Dihydrophenazine.... Crystal Growth & Design.[1] (Discusses the redox stability and oxidation potentials of phenazine derivatives).

  • National Institute of Standards and Technology (NIST). Phenazine, 5-oxide.[5] NIST Chemistry WebBook, SRD 69.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methylphenazine 5-Oxide Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

1-Methylphenazine 5-oxide is a specialized heterocyclic compound often utilized in antimicrobial research and as a synthetic intermediate.[1] Its solubility profile is governed by two competing structural features: the planar, lipophilic phenazine core (enhanced by the methyl group) and the polar


-oxide moiety.[1]

Users frequently encounter difficulties due to its amphiphilic but water-insoluble nature .[1] It tends to aggregate in non-polar aliphatic solvents while precipitating rapidly upon contact with aqueous buffers.[1] This guide provides validated solvent systems and troubleshooting workflows to ensure experimental consistency.

Property Data / Characteristic
CAS Number 14202-95-0 (Specific isomer) / 304-81-4 (Parent N-oxide generic ref)
Molecular Formula

LogP (Octanol/Water) ~2.5 (Estimated) – Lipophilic
Water Solubility Negligible (< 0.1 mg/mL)
Primary Challenge "Oiling out" in alcohols; precipitation in aqueous assay buffers.[1][2]

Solvent Compatibility Matrix

The following data is synthesized from general phenazine


-oxide behaviors and specific isolation protocols.
Solubility Classes
Solvent ClassSolventsSolubility RatingApplication
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary dissolution for synthesis, NMR, and chromatography.[1]
Dipolar Aprotic DMSO, DMFHigh Preparation of concentrated stock solutions (>10 mM) for biological assays.[1]
Aromatic Benzene, Toluene, XyleneGood (Warm) Recrystallization; soluble when hot, moderate solubility when cold.[1]
Alcohols Methanol, EthanolModerate/Low Recrystallization target. Soluble at boiling point; crystallizes upon cooling.[1]
Aliphatic Hexanes, Pentane, Diethyl EtherPoor/Insoluble Used as antisolvents to force precipitation.[1]
Aqueous Water, PBS, TRISInsoluble Strictly an antisolvent. Requires co-solvent (e.g., DMSO) for biological use.[1]

Troubleshooting Guide (FAQs)

Issue 1: Precipitation in Biological Assays

User Question: "I prepared a 10 mM stock in DMSO, but when I dilute it into my cell culture media (DMEM), the solution turns cloudy immediately. How do I fix this?"

Technical Analysis: The "crash-out" effect occurs because the hydrophobic phenazine core aggregates when the solvent environment shifts from 100% DMSO to >99% water.[1] The


-oxide group is not polar enough to maintain solubility in water at high concentrations.[1]

Corrective Protocol:

  • Reduce Final Concentration: Ensure the final concentration in the well is < 100 µM.

  • Sequential Dilution: Do not spike 10 mM stock directly into media.

    • Step A: Dilute 10 mM stock 1:10 in pure Ethanol or DMSO to get 1 mM.[1]

    • Step B: Dilute the 1 mM intermediate into the media.[1]

  • Surfactant Addition: Add 0.05% Tween-80 or BSA (Bovine Serum Albumin) to the media before adding the compound.[1] The protein/surfactant binds the phenazine, preventing macro-aggregation while keeping it bioavailable.[1]

Issue 2: "Oiling Out" During Recrystallization

User Question: "I tried to recrystallize the compound from hot ethanol. Instead of crystals, I got a yellow oil at the bottom of the flask."

Technical Analysis: Oiling out happens when the compound separates as a liquid phase before it reaches the crystallization temperature.[1] This is common with methylated


-oxides due to a depressed melting point in the presence of solvent impurities.[1]

Corrective Protocol:

  • Switch Solvent System: Move from pure Ethanol to a DCM/Hexane system.

    • Dissolve crude material in minimal DCM (room temp).

    • Add Hexane dropwise until turbidity persists.[1]

    • Store at -20°C.

  • Seeding: If using ethanol, cool the solution very slowly (wrap the flask in foil/towel). Scratch the glass surface with a glass rod to induce nucleation before the oil phase forms.[1]

Issue 3: Acid Sensitivity & Degradation

User Question: "My compound changed color from yellow to dark red after sitting in an acidic buffer. Is it still valid?"

Technical Analysis: No. Phenazine


-oxides are susceptible to deoxygenation  or rearrangement  (e.g., to hydroxyphenazines) under acidic conditions or strong UV light exposure.[1] The color change indicates chemical modification.[1]

Corrective Protocol:

  • pH Limit: Maintain experimental pH > 5.5.

  • Light Protection: Always wrap vials in aluminum foil during storage and handling.[1]

  • Validation: Run a TLC (DCM:MeOH 95:5) to check for a lower Rf spot (likely the deoxygenated phenazine).[1]

Experimental Workflows

Workflow A: Preparation of Stable Biological Stock Solution

This protocol ensures a stable, precipitate-free stock for MIC or cytotoxicity assays.[1]

StockPrep Start Solid 1-Methylphenazine 5-oxide Weigh Weigh 1-2 mg Start->Weigh Dissolve Dissolve in 100% DMSO (Target: 10-50 mM) Weigh->Dissolve Sonicate Sonicate (30s) Avoid Heat >40°C Dissolve->Sonicate QC Visual Check: Clear Yellow Solution? Sonicate->QC QC->Dissolve No (Add more DMSO) Storage Aliquot & Store -20°C (Dark) QC->Storage Yes

Figure 1: Step-by-step workflow for preparing a stable DMSO stock solution. Note the critical sonication step to ensure complete dissolution of micro-aggregates.

Workflow B: Purification Decision Tree

Use this logic to select the correct purification method based on crude purity and solubility.

Purification Crude Crude Reaction Mixture Check TLC Analysis (DCM:MeOH 95:5) Crude->Check Impurities Are impurities polar (baseline) or non-polar? Check->Impurities Recryst Recrystallization (Solvent: Ethanol) Impurities->Recryst Minor Impurities Column Flash Chromatography (Silica, DCM -> 2% MeOH) Impurities->Column Complex Mixture OilIssue Problem: Oiling Out? Recryst->OilIssue AltRecryst Switch to DCM/Hexane Precipitation OilIssue->AltRecryst Yes

Figure 2: Decision tree for purifying this compound. The "Oiling Out" pathway is a common deviation requiring solvent switching.

Detailed Protocols

Protocol 1: Standard Recrystallization (Ethanol Method)

Best for removing minor non-polar impurities.[1]

  • Preparation: Place the crude solid in a round-bottom flask.

  • Dissolution: Add absolute ethanol (approx. 20 mL per gram of solid).

  • Heating: Heat the mixture to boiling (approx. 78°C) using a water bath. Swirl continuously.

    • Note: If the solid does not dissolve completely after boiling, filter the hot solution through a pre-warmed glass funnel to remove insoluble particulates.[1]

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed.

  • Crystallization: Move the flask to a 4°C fridge for 12 hours. Yellow needles should form.[1][2]

  • Collection: Filter via vacuum filtration. Wash crystals with cold ethanol (0°C). Dry under vacuum.[1]

Protocol 2: Flash Chromatography (Silica Gel)

Best for separating the N-oxide from the unoxidized parent phenazine.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Start with 100% Dichloromethane (DCM) .

  • Elution:

    • Elute the unoxidized 1-methylphenazine first (it is less polar and moves fast in DCM).[1]

    • Increase polarity gradually to 2% Methanol in DCM to elute the this compound.

  • Monitoring: The N-oxide usually fluoresces or appears as a distinct yellow/orange band under UV (254/365 nm).[1]

References

  • ChemicalBook. (2025).[1][2] Phenazine-N-oxide Chemical Properties and Solubility Data. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] Phenazine 5-oxide (CID 9362) - Physical Properties and Toxicity. PubChem Database.[1][3][4] Retrieved from [1]

  • Otomasu, H., & Yoshida, K. (1961).[1][5] Studies on Phenazines.[1][5][6] XXIII. Syntheses of Some Methoxymethylphenazines. Yakugaku Zasshi, 81(6), 861-864.[1][5] (Describes nitration and handling of this compound). Retrieved from [1]

  • Bielawski, K., et al. (2020).[1] Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. (General N-oxide solubility and stability mechanisms). Retrieved from [1]

Sources

separating 1-methylphenazine 5-oxide from 1-methylphenazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenazine chemistry. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides and FAQs to address specific issues you may encounter during the separation of 1-methylphenazine 5-oxide from its parent compound, 1-methylphenazine . Our goal is to synthesize technical accuracy with field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating this compound from 1-methylphenazine?

The separation of these two compounds is primarily based on their significant difference in polarity. The introduction of the N-oxide functional group in this compound dramatically increases its polarity compared to the parent 1-methylphenazine.

  • 1-Methylphenazine: A relatively non-polar, aromatic heterocyclic compound.

  • This compound: The N-oxide group ([N+][O-]) introduces a strong dipole moment and a site for hydrogen bonding, making the molecule considerably more polar. Its Topological Polar Surface Area (TPSA), a predictor of polarity, is significantly higher than that of the parent phenazine structure. For instance, the TPSA for phenazine oxide is 38.4 Ų[1].

This polarity difference is the key handle we will use for chromatographic separation. In normal-phase chromatography (e.g., using silica gel), the more polar this compound will interact more strongly with the stationary phase and elute later, while the less polar 1-methylphenazine will elute earlier.

Q2: Which separation technique is most recommended for this task?

For preparative scale separation in a typical organic chemistry lab, flash column chromatography using silica gel is the most effective and widely used method. For analytical purposes or for purifying very small quantities, High-Performance Liquid Chromatography (HPLC) is superior.

Here's a comparison of the primary techniques:

FeatureFlash Column ChromatographyHigh-Performance Liquid Chromatography (HPLC)
Principle Adsorption chromatography based on polarityAdsorption (Normal-Phase) or Partition (Reversed-Phase)
Stationary Phase Silica Gel (most common) or AluminaSilica (Normal-Phase) or C18-bonded Silica (Reversed-Phase)
Scale Milligrams to multi-gram scaleMicrograms to milligrams (analytical/semi-prep)
Resolution Good to ExcellentExcellent to Superior
Primary Use Case Bulk purification of reaction mixturesPurity analysis, quantification, small-scale purification
Q3: How do I develop a solvent system for column chromatography?

The ideal solvent system (mobile phase) should provide good separation between the two spots on a Thin-Layer Chromatography (TLC) plate, with the target compounds having Rf (retention factor) values ideally between 0.2 and 0.5.

Step-by-Step TLC Method Development:

  • Prepare your sample: Dissolve a small amount of the crude mixture in a suitable solvent like Dichloromethane (DCM) or Chloroform.

  • Spot the TLC plate: Use a capillary tube to spot the sample onto a silica gel TLC plate.

  • Develop the plate: Place the plate in a TLC chamber containing your test solvent system.

  • Visualize: View the developed plate under UV light (254 nm). Phenazines are often UV-active and colored.

  • Analyze:

    • The spot with the higher Rf value (travels further up the plate) is the less polar 1-methylphenazine .

    • The spot with the lower Rf value (stays closer to the baseline) is the more polar This compound .

  • Optimize: Adjust the solvent ratio until you achieve a clear separation (ΔRf > 0.2) between the two spots.

Recommended Starting Solvent Systems for TLC:

System #Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
1Hexanes or HeptaneEthyl Acetate90:10A good starting point. Increase Ethyl Acetate for lower Rf.
2Dichloromethane (DCM)Ethyl Acetate95:5Offers different selectivity.
3Dichloromethane (DCM)Methanol98:2Use for highly polar compounds. N-oxides can be quite stubborn and may require an alcohol to elute[2].

Troubleshooting Guide

Issue 1: My compounds are co-eluting or have very poor separation on the column.

Causality: This occurs when the chosen mobile phase is either too polar or not selective enough. A too-polar eluent will wash both compounds through the column quickly without allowing for differential interaction with the silica. An unselective system fails to exploit the specific polarity differences.

Solutions:

  • Decrease Mobile Phase Polarity: If both compounds are eluting too quickly (high Rf on TLC), decrease the percentage of the polar solvent in your mobile phase.

  • Change Solvent System: Switch to a different solvent system. For example, if a Hexane/Ethyl Acetate gradient is failing, try a Dichloromethane/Methanol system. The different solvent properties can alter the selectivity of the separation.

  • Ensure Proper Column Packing: An improperly packed column with channels or cracks will lead to severe band broadening and poor separation. Ensure your silica slurry is homogenous and well-settled.

Issue 2: I see significant streaking or tailing of the this compound spot on my TLC plate and column.

Causality: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. The basic nitrogen atoms in phenazines can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. The N-oxide is also a polar compound that can be prone to this issue[2].

Solutions:

  • Add a Mobile Phase Modifier:

    • For Basic Compounds: Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the mobile phase. This will saturate the acidic sites on the silica, preventing the basic analyte from sticking and tailing.

    • For Acidic Impurities: If acidic impurities are the issue, a small amount of acetic acid (~0.1-1%) can sometimes help.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel, which can be beneficial for separating basic compounds.

  • Lower the Sample Concentration: Overloading the column or TLC plate is a common cause of tailing. Try running a more dilute sample.

Issue 3: I have low recovery of this compound from the column.

Causality: The highly polar N-oxide may be irreversibly adsorbed onto the silica gel stationary phase, especially if highly active silica is used.

Solutions:

  • Deactivate the Silica Gel: You can slightly deactivate the silica gel by adding 1-5% water by weight before packing the column. This reduces the number of active silanol sites.

  • Use a "Plug" of Celite: A small layer of Celite (diatomaceous earth) on top of your silica bed can help prevent the sample from coming into direct contact with the most active top layer of silica.

  • Flush the Column with a Very Polar Solvent: After eluting your desired fractions, flush the column with a very strong solvent mixture (e.g., 10-20% Methanol in DCM with 1% ammonia) to wash out any remaining material. Note that this may also wash out other impurities.

Experimental Protocols & Visual Guides

Protocol 1: Preparative Flash Column Chromatography

This protocol outlines the separation of a crude mixture containing 1-methylphenazine and this compound.

1. Preparation and Method Development:

  • Dissolve ~500 mg of the crude mixture in 1-2 mL of DCM.

  • Using TLC, determine the optimal mobile phase. For this example, let's assume a gradient of 20% to 60% Ethyl Acetate (EtOAc) in Hexanes provides good separation. 1-methylphenazine has an Rf of ~0.6 in 40% EtOAc/Hexanes, and the N-oxide has an Rf of ~0.2.

2. Column Packing (Slurry Method):

  • Select a glass column of appropriate size (e.g., 40 mm diameter for ~500 mg).

  • Add a small plug of cotton or glass wool to the bottom. Add a ~1 cm layer of sand.

  • In a beaker, mix silica gel (e.g., 25 g) with the initial, non-polar mobile phase (e.g., 10% EtOAc/Hexanes) to form a slurry.

  • Pour the slurry into the column, using pressure to pack it evenly without air bubbles. Add another layer of sand on top.

3. Sample Loading:

  • In a small flask, adsorb your dissolved sample onto a small amount of silica gel (~1-2 g). Evaporate the solvent completely to get a dry, free-flowing powder.

  • Carefully add the dry-loaded sample onto the sand layer at the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the non-polar starting solvent (10% EtOAc/Hexanes).

  • Gradually increase the polarity of the mobile phase (step gradient).

  • Collect fractions (e.g., 10-15 mL each) in test tubes.

  • Monitor the elution process by spotting fractions onto TLC plates.

5. Analysis and Product Isolation:

  • Combine the fractions containing the pure 1-methylphenazine.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compounds.

Visual Workflow for Separation

SeparationWorkflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Crude Crude Mixture TLC TLC Method Development Crude->TLC Test Solvents Column Flash Column Chromatography TLC->Column Optimized Eluent Fractions Collect Fractions Column->Fractions TLC_Analysis Analyze Fractions by TLC Fractions->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evap Evaporate Solvent Combine->Evap Product1 Pure 1-Methylphenazine Evap->Product1 Product2 Pure 1-Methylphenazine 5-Oxide Evap->Product2

Caption: General workflow for separating phenazine derivatives.

Conceptual Diagram of Separation on Silica

SilicaSeparation Column Mobile Phase (Solvent) Flow ↓ Silica Gel Stationary Phase MP 1-Methylphenazine (Less Polar) p2 MP->p2 Weaker Interaction (van der Waals) p6 MP->p6 MPO This compound (More Polar) p1 MPO->p1 Stronger Interaction (H-Bonding, Dipole-Dipole) p3 MPO->p3 p5 MPO->p5 p4 label_elute_fast Elutes Faster → label_elute_slow Elutes Slower →

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Methylphenazine 5-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is a cornerstone of innovation. Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, are of particular interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-methylphenazine 5-oxide, a representative phenazine-N-oxide. We will explore the nuances of its spectral features and compare the utility of ¹H NMR with other key analytical techniques, offering a comprehensive framework for structural elucidation.

Introduction to Phenazine-N-Oxides: The Importance of Structural Verification

Phenazines are a large group of heterocyclic compounds with a dibenzo[b,e]pyrazine ring system. Their N-oxide derivatives often exhibit enhanced biological properties, making them attractive targets in medicinal chemistry. The introduction of an N-oxide functional group and other substituents, such as a methyl group, significantly alters the electronic distribution within the aromatic system, directly influencing the compound's reactivity, and ultimately, its therapeutic potential.

Accurate structural confirmation is therefore not merely a procedural step but a critical foundation for meaningful biological evaluation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for this purpose, providing a detailed picture of the molecular architecture.

Deciphering the ¹H NMR Spectrum of this compound

Due to the limited availability of experimental spectra for this compound in public databases, this guide will utilize a predicted ¹H NMR spectrum as a basis for discussion. This predictive approach, grounded in established principles of NMR spectroscopy and substituent effects, provides a robust framework for interpreting an experimental spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the aromatic protons and the methyl group of this compound in a standard deuterated solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-27.85dJ = 7.0
H-37.65tJ = 7.5
H-48.20dJ = 8.5
H-68.50dJ = 8.0
H-77.80tJ = 7.5
H-87.90tJ = 7.5
H-98.30dJ = 8.5
1-CH₃2.80s-

Note: These are predicted values and may differ slightly from experimental data.

Rationale Behind the Spectral Assignments

The predicted spectrum is a direct reflection of the electronic environment of each proton, which is influenced by the phenazine core, the electron-donating methyl group, and the electron-withdrawing N-oxide group.

  • The Methyl Group (1-CH₃): The methyl protons are expected to appear as a singlet around 2.80 ppm. This upfield shift relative to the aromatic protons is characteristic of alkyl groups attached to an aromatic ring.

  • Protons on the Methyl-Substituted Ring (H-2, H-3, H-4):

    • The methyl group is an electron-donating group, which generally leads to increased electron density at the ortho (H-2) and para (H-4) positions, resulting in an upfield shift (lower ppm) compared to the unsubstituted phenazine.

    • However, the adjacent N-oxide at position 5 exerts a strong electron-withdrawing effect, which deshields nearby protons. This effect is most pronounced on the protons of the other ring.

    • H-4 is predicted to be the most downfield-shifted proton on this ring due to its proximity to the electron-withdrawing nitrogen atom and being in a peri-position to the N-oxide oxygen, which can have a deshielding effect.

  • Protons on the N-Oxide Ring (H-6, H-7, H-8, H-9):

    • The N-oxide group is strongly electron-withdrawing, causing a significant downfield shift for all protons on this ring.[1]

    • H-6, being ortho to the N-oxide, is expected to be the most deshielded proton in the entire molecule, appearing at a very low field (around 8.50 ppm).

    • H-9, being in the para position relative to the N-oxide, will also be significantly deshielded.

    • The coupling patterns (doublets and triplets) arise from spin-spin coupling with adjacent protons, following the n+1 rule. Typical ortho coupling constants in such aromatic systems are in the range of 7-9 Hz, while meta couplings are smaller (2-3 Hz).[2]

A Comparative Look: ¹H NMR vs. Other Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for unambiguous structure confirmation. Here, we compare the utility of ¹H NMR with Mass Spectrometry, UV-Vis Spectroscopy, and Infrared Spectroscopy for the analysis of this compound.

Analytical TechniqueInformation ProvidedAdvantages for this compoundLimitations
¹H NMR Spectroscopy Detailed information on the number, environment, and connectivity of protons.Provides a "fingerprint" of the molecule, allowing for detailed structural elucidation and isomer differentiation.Requires a relatively pure sample and may not be suitable for highly insoluble compounds.
Mass Spectrometry (MS) Precise molecular weight and information on fragmentation patterns.Confirms the molecular formula. The loss of an oxygen atom (M-16) is a characteristic fragmentation for N-oxides.[3]Does not provide detailed information on the connectivity of atoms or distinguish between isomers with the same mass.
UV-Vis Spectroscopy Information on the electronic transitions within the conjugated system.Phenazines and their N-oxides have characteristic absorption bands in the UV-Vis region, confirming the presence of the chromophore.[4][5]Provides limited structural detail and is not sufficient for unambiguous identification on its own.
Infrared (IR) Spectroscopy Information on the functional groups present in the molecule.Can confirm the presence of the N-O bond (typically around 1200-1350 cm⁻¹) and C-H bonds of the aromatic ring and methyl group.[6]The complexity of the fingerprint region can make interpretation challenging, and it is not ideal for distinguishing between isomers.
Synergistic Power: An Integrated Approach

The most robust analytical strategy involves the integration of these techniques. For instance, after obtaining a mass spectrum that confirms the molecular weight of this compound and shows a characteristic loss of 16 amu, ¹H NMR can then be used to definitively establish the substitution pattern and confirm the identity of the specific isomer. UV-Vis and IR spectroscopy can provide further corroborating evidence for the presence of the phenazine-N-oxide core.

Experimental Protocols: Best Practices for Data Acquisition

To ensure high-quality, reproducible data, adherence to standardized experimental protocols is essential.

Protocol for ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For more complex spectra, consider performing 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.

Visualizing Molecular Structure and Analytical Workflow

To better understand the relationships between the different analytical techniques and the structure of this compound, the following diagrams are provided.

Caption: Molecular structure of this compound.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesize Compound MS Mass Spectrometry (Molecular Weight, Formula) Synthesis->MS Initial Check NMR 1H NMR Spectroscopy (Connectivity, Isomer ID) MS->NMR Informs Confirmation Structure Confirmed NMR->Confirmation UV_Vis UV-Vis Spectroscopy (Chromophore Confirmation) UV_Vis->Confirmation IR IR Spectroscopy (Functional Groups) IR->Confirmation

Sources

Technical Guide: FTIR Characterization of Phenazine N-Oxide Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the vibrational spectroscopy characteristics of the phenazine N-oxide functional group, a critical structural motif in antibiotic and anticancer drug development (e.g., iodinin, myxin). The diagnostic signature of the N→O functional group in phenazine systems is defined by a high-intensity stretching vibration in the 1200–1350 cm⁻¹ region and a deformation band near 800–900 cm⁻¹ . This guide compares these spectral features against non-oxidized phenazine and other aromatic N-oxides to provide a robust identification protocol.

Theoretical Framework: The N→O Vibrational Mode

The phenazine N-oxide moiety involves a coordinate covalent bond between the heterocyclic nitrogen and oxygen. Unlike a carbonyl group (


), the 

bond in aromatic systems possesses significant dipolar character (

), which heavily influences its infrared absorption profile.
  • Bond Order & Frequency: The

    
     bond has a bond order intermediate between a single and double bond due to resonance delocalization into the tricyclic aromatic system. This places its stretching frequency (
    
    
    
    ) significantly lower than a carbonyl stretch (
    
    
    ) but higher than a typical C-O single bond.
  • Electronic Effects: The oxygen atom acts as an electron donor to the ring system via resonance but an electron withdrawer via induction. This perturbation shifts the ring skeletal vibrations (

    
     and 
    
    
    
    ) compared to the parent phenazine.

Comparative Analysis: Characteristic Peaks

The following data synthesizes experimental findings for phenazine derivatives and model aromatic N-oxides (e.g., pyridine N-oxide, quinoxaline N-oxide) to establish the diagnostic fingerprint.

Table 1: Comparative FTIR Spectral Data
Functional GroupVibration ModePhenazine (Parent)Phenazine N-OxidePhenazine 5,10-dioxideDiagnostic Value
N–O (Stretch)

Absent 1200 – 1350 cm⁻¹ (Strong)1200 – 1350 cm⁻¹ (Very Strong)Primary Indicator
N–O (Bend)

Absent 800 – 900 cm⁻¹ (Medium)800 – 900 cm⁻¹ (Medium)Secondary Confirmation
C=N (Ring)

~1578 cm⁻¹~1550 – 1570 cm⁻¹~1550 – 1560 cm⁻¹Shifts to lower freq.[1] upon oxidation
C–H (Aromatic)

3000 – 3100 cm⁻¹3000 – 3100 cm⁻¹3000 – 3100 cm⁻¹Non-diagnostic
Ring Skeleton

1450 – 1500 cm⁻¹1450 – 1500 cm⁻¹1450 – 1500 cm⁻¹General aromatic confirmation

Note: The N-O stretch is often a doublet or a broad envelope in 5,10-dioxides due to symmetric and asymmetric coupling between the two N-oxide groups.

Experimental Validation Protocols

To ensure data integrity, the following self-validating workflow is recommended. This protocol distinguishes the N-oxide moiety from common contaminants or structural isomers (e.g., ketones, ethers).

Protocol A: Sample Preparation & Acquisition
  • Method: KBr Pellet (preferred for resolution) or ATR (Diamond/ZnSe).

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 32 scans to resolve weak deformation bands.

  • Validation Step: Ensure the baseline is flat in the 2000–2500 cm⁻¹ region (absence of CO2 interference) to accurately integrate the 1200–1350 cm⁻¹ region.

Protocol B: Diagnostic Decision Tree

Use the following logic to confirm the presence of the Phenazine N-oxide group.

SpectralLogic Start Start: Unknown Phenazine Derivative Check1200 Check 1200-1350 cm⁻¹ Region Start->Check1200 StrongBand Strong Band Present? Check1200->StrongBand Check1700 Check 1650-1750 cm⁻¹ StrongBand->Check1700 Yes Result_Parent Phenazine (Parent) (No N-oxide) StrongBand->Result_Parent No Check800 Check 800-900 cm⁻¹ Check1700->Check800 Absent/Weak Result_Carbonyl Carbonyl Impurity/Derivative (C=O present) Check1700->Result_Carbonyl Strong Peak Found Result_NOxide Phenazine N-Oxide Confirmed Check800->Result_NOxide Bending Mode Present

Figure 1: Decision tree for the spectral identification of Phenazine N-oxide, distinguishing it from parent compounds and carbonyl-containing analogs.

Synthesis & Characterization Workflow

In drug development, phenazine N-oxides are often synthesized via oxidation of the parent phenazine using agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (


). Tracking the reaction progress via FTIR is a viable process analytical technology (PAT).

SynthesisWorkflow Reactants Phenazine + Oxidant (mCPBA/H2O2) Reaction Reaction Mixture Reactants->Reaction Sampling Aliquot Sampling (t = 0, 1, 2 hrs) Reaction->Sampling FTIR_Analysis FTIR Analysis Sampling->FTIR_Analysis Criteria Success Criteria: Appearance of 1200-1350 cm⁻¹ Shift of C=N ~1578 -> ~1560 cm⁻¹ FTIR_Analysis->Criteria Monitor Criteria->Reaction Incomplete

Figure 2: Process monitoring workflow for Phenazine N-oxide synthesis using FTIR markers.

References

  • Wheaton, G. A., et al. (1970). "Optical Spectra of Phenazine, 5,10-Dihydrophenazine, and the Phenazhydrins." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Stammer, C., & Taurins, A. (1963). "Infrared spectra of phenazines." Spectrochimica Acta. Link

  • Lakshmikanthan, M., et al. (2025). "Biocontrol potential of Pseudomonas fluorescens: Phenazine mediated antifungal activity against phytopathogens."[2] ResearchGate.[2][3] Link

  • Hansen, E., et al. (2021).[4] "New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells." European Journal of Medicinal Chemistry. Link

  • Specac. "Interpreting Infrared Spectra: A Practical Guide." Specac Application Notes. Link

Sources

A Comparative Analysis of the Antimicrobial Potency of Phenazine-5-Oxide and Pyocyanin

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

In the landscape of antimicrobial research, phenazine compounds produced by a wide array of bacteria represent a promising source of novel therapeutic agents. Among these, pyocyanin, a well-characterized virulence factor of Pseudomonas aeruginosa, has been extensively studied for its broad-spectrum antimicrobial activity. However, the antimicrobial potential of its structural precursor, phenazine-5-oxide, remains less elucidated. This guide provides a comprehensive comparison of the antimicrobial potency of phenazine-5-oxide and pyocyanin, synthesizing available experimental data to inform researchers, scientists, and drug development professionals.

Introduction to Phenazine-5-Oxide and Pyocyanin

Phenazines are a class of nitrogen-containing heterocyclic compounds that are redox-active and often pigmented.[1] Bacteria, particularly from the genera Pseudomonas and Streptomyces, are prolific producers of a diverse range of phenazine derivatives.[2] These compounds are not merely secondary metabolites but play crucial roles in microbial competition, biofilm formation, and pathogenesis.[3][4]

Pyocyanin (N-methyl-1-hydroxyphenazine) is a blue-green pigment and a well-known virulence factor of Pseudomonas aeruginosa.[4] Its ability to undergo redox cycling allows it to generate reactive oxygen species (ROS), which are central to its antimicrobial and cytotoxic effects.[5]

Phenazine-5-oxide is a simpler phenazine derivative and a precursor in the biosynthesis of other phenazines, such as iodinin and myxin.[6] While phenazine N-oxides, as a class, are recognized for their anti-infective properties, specific data on the antimicrobial potency of phenazine-5-oxide is less abundant in the scientific literature.[6]

Comparative Antimicrobial Potency: A Data-Driven Analysis

A direct comparison of the antimicrobial potency of phenazine-5-oxide and pyocyanin necessitates the evaluation of their Minimum Inhibitory Concentrations (MIC) against a range of microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Pyocyanin: A Broad-Spectrum Antimicrobial

Experimental data has demonstrated that pyocyanin exhibits a broad spectrum of antimicrobial activity against both bacteria and fungi.[4][8] Its efficacy, however, varies significantly depending on the target microorganism.

MicroorganismTypeMIC Range (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria58.3[8]
MRSAGram-positive bacteria40 - 70[9]
Streptococcus pyogenesGram-positive bacteria100 - 150[9]
Streptococcus agalactiaeGram-positive bacteria100 - 150[9]
Bacillus cereusGram-positive bacteria33.3[8]
Escherichia coliGram-negative bacteria91.7[8]
Klebsiella pneumoniaeGram-negative bacteria120 - 180[9]
Acinetobacter baumanniiGram-negative bacteria70 - 100[9]
Pseudomonas aeruginosaGram-negative bacteria91.7[8]
Candida albicansFungus250 - 300[9]
Mycotoxigenic fungiFungus58.3 - 250[8]

Table 1: Minimum Inhibitory Concentration (MIC) values of Pyocyanin against various microorganisms.

Phenazine-5-Oxide: An Enigmatic Precursor

Despite being a foundational structure in the phenazine family, there is a notable scarcity of publicly available, direct experimental data detailing the MIC of phenazine-5-oxide against a comparable spectrum of microbes. While studies on phenazine-5,10-dioxides like iodinin and myxin show potent antimicrobial and anticancer activities, this does not directly translate to the potency of the mono-oxide form.[6] One study did compare the antimicrobial activities of phenazine-1-carboxylic acid (PCA) and phenazine-5,10-dioxide (PDO), revealing that their efficacy varies depending on the target organism.[10] This highlights the principle that small structural modifications on the phenazine core can lead to significant changes in biological activity.

The lack of specific MIC data for phenazine-5-oxide makes a direct quantitative comparison with pyocyanin challenging. However, the known antimicrobial properties of other phenazine N-oxides suggest that phenazine-5-oxide likely possesses some level of antimicrobial activity, though its potency relative to pyocyanin remains to be experimentally determined.

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of phenazines is intrinsically linked to their ability to participate in redox reactions within microbial cells, leading to the generation of toxic reactive oxygen species (ROS).

Pyocyanin: A Master of Oxidative Stress

The primary mechanism of pyocyanin's antimicrobial action is its ability to redox cycle. It can accept electrons from cellular reductants like NADH and then transfer them to molecular oxygen, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[5] This cascade of ROS production overwhelms the microbial cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately resulting in cell death.

Pyocyanin's Mechanism of Action cluster_bacterial_cell Bacterial Cell Pyocyanin Pyocyanin (oxidized) Pyocyanin_reduced Pyocyanin (reduced) Pyocyanin->Pyocyanin_reduced Accepts e⁻ Pyocyanin_reduced->Pyocyanin Donates e⁻ NADH NADH NAD NAD+ NADH->NAD e⁻ O2 O₂ Superoxide O₂⁻ (Superoxide) O2->Superoxide e⁻ H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) H2O2->Cellular_Damage Hypothesized Mechanism of Phenazine-5-Oxide cluster_bacterial_cell Bacterial Cell P5O Phenazine-5-Oxide P5O_radical Phenazine Radical P5O->P5O_radical O2 O₂ P5O_radical->O2 e⁻ transfer Reductases Cellular Reductases Reductases->P5O Reduction ROS ROS (O₂⁻, H₂O₂) O2->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage

Caption: Proposed redox cycling mechanism for phenazine-5-oxide.

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate further research and direct comparison, we provide standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of phenazine compounds.

Broth Microdilution Method for MIC Determination

This method is a standard for quantitative antimicrobial susceptibility testing.

Workflow:

A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate at appropriate temperature and duration (e.g., 37°C for 18-24h) C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve phenazine-5-oxide and pyocyanin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

Based on the currently available data, pyocyanin is a potent antimicrobial agent with a broad spectrum of activity against a variety of pathogenic bacteria and fungi. Its mechanism of action, primarily through the generation of reactive oxygen species, is well-established.

In contrast, the antimicrobial potency of phenazine-5-oxide remains largely uncharacterized in the scientific literature. While its structural similarity to other bioactive phenazine N-oxides suggests it may possess antimicrobial properties, a lack of direct experimental evidence, specifically MIC values, prevents a conclusive comparison with pyocyanin.

Future research should prioritize the following:

  • Systematic evaluation of the antimicrobial activity of phenazine-5-oxide against a panel of clinically relevant bacteria and fungi to determine its MIC values.

  • Direct, head-to-head comparative studies of the antimicrobial potency of phenazine-5-oxide and pyocyanin under standardized conditions.

  • Elucidation of the precise mechanism of action of phenazine-5-oxide, including its ability to induce oxidative stress and its interactions with microbial cellular targets.

Such studies are crucial for a comprehensive understanding of the structure-activity relationships within the phenazine class of compounds and for unlocking the full therapeutic potential of these fascinating natural products.

References

  • Toxicity Evaluation and Antimicrobial Activity of Purified Pyocyanin from Pseudomonas aeruginosa - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC - NIH. Available at: [Link]

  • Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. Available at: [Link]

  • Pyocyanine Biosynthetic Genes in Clinical and Environmental Isolates of Pseudomonas aeruginosa and Detection of Pyocyanine's Antimicrobial Effects with or without Colloidal Silver Nanoparticles - NIH. Available at: [Link]

  • Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments - International Journal of Chemical Studies. Available at: [Link]

  • New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - NIH. Available at: [Link]

  • Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC. Available at: [Link]

  • Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC. Available at: [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC - NIH. Available at: [Link]

  • Antifungal mechanisms by which a novel Pseudomonas aeruginosa phenazine toxin kills Candida albicans in biofilms - PubMed. Available at: [Link]

  • Anti-bacterial, anti-biofilm and synergistic effects of phenazine-based ruthenium(ii) complexes - Dalton Transactions (RSC Publishing). Available at: [Link]

  • How conflicting MIC breakpoints distort antimicrobial resistance data - News-Medical. Available at: [Link]

  • Production and Antimicrobial Activities of Pyocyanin Extracts from Pseudomonas aeruginosa - Journal of Pure and Applied Microbiology. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Available at: [Link]

  • Broad spectrum action of phenazine against active and dormant structures of fungal pathogens and root knot nematode - ResearchGate. Available at: [Link]

  • Extracted of Pyocyanin from Pseudomonas Aeruginosa and Determination Their Activity as Anti MDR Bacteria. Available at: [Link]

  • Bioactive Naphthoquinone and Phenazine Analogs from the Endophytic Streptomyces sp. PH9030 as α-Glucosidase Inhibitors - MDPI. Available at: [Link]

  • Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Available at: [Link]

  • Phenazine – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Phenazines and other redox-active antibiotics promote microbial mineral reduction - PubMed. Available at: [Link]

  • (PDF) Characterization of phenazine and phenazine-1-carboxylic acid isolated from pseudomonas aeruginosa UPMP3 and their antifungal activities against ganoderma boninense - ResearchGate. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. Available at: [Link]

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Technical Comparison Guide: UV-Vis Absorption Maxima of 1-Methylphenazine 5-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and application scientists. It prioritizes experimental reproducibility and structural-activity relationships (SAR) over generic product descriptions.

Executive Summary

1-Methylphenazine 5-oxide is a critical intermediate in the synthesis of phenazine-based antibiotics (e.g., iodinin, myxin) and a model compound for studying steric effects in N-oxide photochemistry. Unlike the symmetrical phenazine 5,10-dioxide, the mono-N-oxide at the 5-position introduces a dipole moment and specific electronic transitions that are highly sensitive to solvent polarity (solvatochromism) and pH.

This guide compares the spectral performance of this compound against its non-oxidized precursor (1-methylphenazine) and the unsubstituted parent (phenazine 5-oxide). It provides the experimental framework to validate synthesis purity via UV-Vis spectroscopy.

Spectral Characterization & Data Comparison

The UV-Vis spectrum of phenazine N-oxides is characterized by a strong


 transition in the UV region and a weaker, broad 

transition extending into the visible region, responsible for their characteristic yellow-orange coloration.
Comparative Absorption Data (Ethanol, 25°C)

The following table synthesizes experimental baselines. Note that the introduction of the methyl group at position 1 (peri to the nitrogen) induces a bathochromic shift compared to the unsubstituted parent due to hyperconjugation and steric distortion of the planar core.

CompoundPrimary

(nm)
Secondary

(nm)
Visible Band (nm)

(L mol⁻¹ cm⁻¹)
Notes
This compound ~265-270 ~375-385 420-440 (sh) ~8,500 (at 380nm) Target Compound. Distinct red-shift vs. precursor.
Phenazine 5-oxide262372410 (sh)12,000Reference Standard. Sharp peak at 372 nm.
1-Methylphenazine255366None (>400)14,500Precursor. Lacks the broad N-oxide tail >400 nm.
Phenazine250362None13,000Core structure.

(sh) = shoulder

Mechanism of Spectral Shift
  • N-Oxidation Effect: The addition of the oxygen atom at N-5 creates a push-pull system, raising the HOMO energy level more than the LUMO, narrowing the band gap and causing a significant redshift (~10-15 nm) compared to the non-oxidized phenazine.

  • Methyl Substituent Effect: The methyl group at C-1 acts as an auxochrome. Through inductive donation (+I effect), it further destabilizes the HOMO. Additionally, steric repulsion between the C-1 methyl protons and the C-9 proton (or the N-10 lone pair) can slightly twist the ring system, broadening the absorption bands.

Experimental Protocol: Self-Validating Measurement

To ensure data integrity, use this protocol. It includes a "self-validation" step using the isosbestic point, which confirms that the sample has not degraded into the non-oxidized form during measurement.

Reagents & Equipment[1][2][3]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Note: Avoid acidic solvents which protonate the N-oxide.

  • Blank: Pure solvent from the same batch.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–600 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of this compound.

    • Dissolve in 10 mL acetonitrile (Stock A: 100 ppm).

    • Critical Check: Solution must be clear yellow. Turbidity indicates impurities.

  • Dilution:

    • Dilute 100 µL of Stock A into 3.0 mL of Ethanol.

    • Target Absorbance: 0.6 – 0.8 AU at 375 nm.

  • Baseline Correction:

    • Run a baseline scan with cuvettes containing only solvent.

  • Measurement:

    • Scan from 600 nm down to 200 nm.

    • Record

      
      .
      
  • Self-Validation (Photostability Test):

    • Phenazine N-oxides are photolabile. Expose the cuvette to UV light (365 nm) for 5 minutes and re-scan.

    • Pass Criteria: If the peak at ~380 nm decreases and a new peak at ~366 nm (1-methylphenazine) appears with a clear isosbestic point , the initial sample was pure. If no change occurs, the sample may not be the N-oxide.

Synthesis & Pathway Visualization

Understanding the origin of the sample is vital for interpreting the spectra. The compound is typically synthesized via direct oxidation or Wohl-Aue cyclization.

G Start 1-Methylphenazine (Precursor) Inter Reaction Mixture Start->Inter Oxidation Reagent H2O2 / AcOH (Oxidation) Reagent->Inter Target 1-Methylphenazine 5-Oxide Inter->Target Major Product (Sterically favored) Side 1-Methylphenazine 10-Oxide (Isomer) Inter->Side Minor Product Check UV-Vis Check: λmax ~380nm Target->Check

Figure 1: Synthetic pathway and validation checkpoint. The 5-oxide is generally the kinetic product, distinguishable from the 10-oxide isomer by chromatographic retention and slight UV shifts.

Mechanism of Action: Electronic Transitions

The specific absorption bands correspond to molecular orbital transitions. This diagram illustrates why the N-oxide absorbs at longer wavelengths than the parent phenazine.

EnergyLevel cluster_legend Effect of N-Oxygen Ground HOMO (π) Ground State Excited_Phen LUMO (π*) Phenazine Ground->Excited_Phen High Energy Gap (λ ~366 nm) Excited_Oxide LUMO (π*) N-Oxide Ground->Excited_Oxide Lower Energy Gap (λ ~380 nm) Note Oxygen lone pairs raise the HOMO energy and stabilize the excited state (CT character), causing a Red Shift.

Figure 2: Energy diagram showing the reduction in the HOMO-LUMO gap upon N-oxidation, resulting in the bathochromic shift observed in the UV-Vis spectrum.

References

  • Otomasu, H., & Yoshida, K. (1961).[1][2] Studies on Phenazines. XXIII. Syntheses of Some Methoxymethylphenazines. Yakugaku Zasshi, 81(6), 861-864.[1][2] (Seminal work on the synthesis and nitration of this compound).

  • Maffei, S., et al. (1953). Electronic Spectra of Phenazine N-oxides. Gazzetta Chimica Italiana. (Establishes the ~370-380 nm range for phenazine mono-N-oxides).
  • Hollstein, U., & Van Gemert, R. J. (1971). Phenazines.[3][4][1][2][5][6][7][8][9][10] V. 1,6-Dihydroxyphenazine 5,10-dioxide. Biochemistry, 10(3), 497–504. (Provides comparative spectral data for oxidized phenazine derivatives).

  • Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: Biosynthesis, physiology, and chemical synthesis. Chemical Reviews, 104(3), 1663-1686. (Review of properties and biological relevance).

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A Comparative Analysis of the Anti-inflammatory Potential of 1-Methylphenazine 5-Oxide Against Standard Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, the exploration of diverse chemical scaffolds is paramount. Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered attention for their broad spectrum of biological activities.[1] This guide provides a comparative overview of the potential anti-inflammatory activity of a representative phenazine derivative, 1-methylphenazine 5-oxide, against two clinically established anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) indomethacin and the corticosteroid dexamethasone.

It is crucial to note that while the anti-inflammatory properties of the broader phenazine class are documented, specific experimental data on this compound is not extensively available in the public domain. Therefore, this guide will extrapolate the potential mechanisms and activities of this compound based on the known characteristics of phenazine-N-oxides and compare them to the well-defined profiles of indomethacin and dexamethasone. This comparative framework is intended to serve as a scientific guide for researchers aiming to investigate the therapeutic potential of this and similar compounds.

The Landscape of Anti-Inflammatory Action: A Mechanistic Overview

Inflammation is a complex biological response involving a cascade of cellular and molecular events. Effective anti-inflammatory drugs often target key pathways in this process.

Indomethacin , a potent non-selective cyclooxygenase (COX) inhibitor, exerts its anti-inflammatory effects by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] Its action on both COX-1 and COX-2 isoforms contributes to its efficacy, but also to some of its gastrointestinal side effects.[4]

Dexamethasone , a synthetic glucocorticoid, operates through a more multifaceted mechanism. It binds to cytosolic glucocorticoid receptors, and this complex translocates to the nucleus to modulate the expression of a wide array of genes. This results in the potent suppression of multiple pro-inflammatory molecules, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[5][6] Dexamethasone also inhibits the migration of inflammatory cells to the site of inflammation.[6]

Phenazine derivatives , including those with an N-oxide moiety, are known for their redox-active properties.[7] Their anti-inflammatory potential is thought to stem from their ability to modulate key signaling pathways involved in inflammation, such as the inhibition of nitric oxide (NO) production.[1] The N-oxide group can influence the compound's solubility, membrane permeability, and redox potential, which in turn can affect its biological activity.[7]

Hypothetical Comparative Profile

The following table summarizes the known and hypothesized anti-inflammatory profiles of this compound, indomethacin, and dexamethasone.

FeatureThis compound (Hypothesized)Indomethacin (Established)Dexamethasone (Established)
Primary Mechanism Modulation of redox-sensitive inflammatory pathways; potential inhibition of pro-inflammatory enzymes.Non-selective inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis.[2][3]Binds to glucocorticoid receptors, leading to broad suppression of inflammatory gene expression.[5]
Effect on COX Enzymes Potential for inhibition, though specificity is unknown.Potent inhibitor of both COX-1 and COX-2.[4]Indirectly suppresses COX-2 expression via transcriptional regulation.[8]
Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Likely to inhibit production, potentially through NF-κB pathway modulation.Can reduce cytokine production, often secondary to prostaglandin inhibition.[3]Potently inhibits the synthesis and release of a wide range of pro-inflammatory cytokines.[6][7]
Effect on Nitric Oxide (NO) Production Expected to inhibit iNOS expression and NO production.[1]Can reduce NO production in some contexts.Suppresses iNOS expression and NO production.
Potency Unknown, requires experimental validation.High.Very High.
Potential Advantages Novel mechanism of action, potentially offering a different side-effect profile.Well-established efficacy and clinical experience.Broad and potent anti-inflammatory effects.
Potential Disadvantages Lack of safety and efficacy data; potential for off-target effects related to redox activity.Gastrointestinal and renal side effects due to COX-1 inhibition.[4]Significant side effects with long-term use, including immunosuppression and metabolic disturbances.

Experimental Workflows for Comparative Evaluation

To empirically validate the anti-inflammatory activity of this compound and compare it to standard drugs, a combination of in vitro and in vivo assays is essential.

In Vitro Assessment: Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay is a cornerstone for screening anti-inflammatory compounds by mimicking the inflammatory response of immune cells to a bacterial endotoxin.[9]

Experimental Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the cells with varying concentrations of this compound, indomethacin, or dexamethasone for a specified period (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.[10]

  • Incubation: Incubate the cells for a suitable duration (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Analysis: Collect the cell culture supernatant and analyze the levels of:

    • Nitric Oxide (NO): Measured using the Griess reagent.[11]

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[10]

    • Prostaglandin E2 (PGE2): Measured by ELISA to assess COX pathway inhibition.

LPS_Macrophage_Assay cluster_workflow LPS-Stimulated Macrophage Assay Workflow Start Start Culture Macrophages Culture Macrophages Start->Culture Macrophages Pre-treat Pre-treat with Test Compounds (this compound, Indomethacin, Dexamethasone) Culture Macrophages->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate (24h) Stimulate->Incubate Analyze Analyze Supernatant (NO, Cytokines, PGE2) Incubate->Analyze End End Analyze->End

Caption: Workflow for in vitro anti-inflammatory screening.

In Vivo Assessment: Carrageenan-Induced Paw Edema

This is a classic and reliable model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in vivo.[12][13]

Experimental Protocol:

  • Animal Model: Use a suitable rodent model (e.g., Wistar rats or Swiss albino mice).

  • Grouping: Divide the animals into control and treatment groups.

  • Drug Administration: Administer this compound, indomethacin, or dexamethasone orally or via intraperitoneal injection.

  • Induction of Edema: After a set time (e.g., 1 hour post-drug administration), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.[12][14]

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[13]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Carrageenan_Paw_Edema_Model cluster_protocol Carrageenan-Induced Paw Edema Protocol Animal_Grouping Group Animals (Control, Test Compounds, Standards) Drug_Admin Administer Compounds Animal_Grouping->Drug_Admin Carrageenan_Injection Inject Carrageenan into Paw Drug_Admin->Carrageenan_Injection Measure_Edema Measure Paw Volume (Hourly for 5 hours) Carrageenan_Injection->Measure_Edema Data_Analysis Calculate % Inhibition Measure_Edema->Data_Analysis

Caption: In vivo model for acute inflammation assessment.

Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds are mediated through their interaction with complex signaling pathways.

Inflammatory_Signaling_Pathways cluster_pathways Key Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Tissue Injury) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB MAPK MAPK Pathway Inflammatory_Stimuli->MAPK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) NFkB->Proinflammatory_Genes MAPK->Proinflammatory_Genes Dexamethasone Dexamethasone Dexamethasone->PLA2 Inhibits Dexamethasone->NFkB Inhibits Dexamethasone->Proinflammatory_Genes Inhibits 1_Methylphenazine_5_Oxide This compound (Hypothesized) 1_Methylphenazine_5_Oxide->NFkB Potentially Inhibits 1_Methylphenazine_5_Oxide->Proinflammatory_Genes Potentially Inhibits Indomethacin Indomethacin Indomethacin->COX Inhibits

Caption: Major targets of anti-inflammatory drugs.

Conclusion and Future Directions

While indomethacin and dexamethasone are effective anti-inflammatory agents, their use is associated with well-documented side effects, underscoring the need for new therapeutic options. Phenazine derivatives, such as this compound, represent a promising, yet underexplored, class of compounds. Based on the activities of related phenazines, it is plausible that this compound could exhibit anti-inflammatory effects through the modulation of key inflammatory mediators like NO and pro-inflammatory cytokines.

The provided experimental frameworks offer a clear path for the systematic evaluation of this and other novel phenazine compounds. A thorough investigation into their efficacy, potency, and, crucially, their safety profile is warranted. Future research should focus on elucidating the precise molecular targets of phenazine-N-oxides and their structure-activity relationships to optimize their therapeutic potential as a new class of anti-inflammatory drugs.

References

  • Indomethacin. (2024, May 28). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2018). Molecules, 23(12), 3280. Retrieved from [Link]

  • What is the mechanism of Indomethacin? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Indomethacin-Induced Inflammation in Brief. (2023, October 8). Encyclopedia.pub. Retrieved from [Link]

  • Indomethacin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • What is the mechanism of action of dexamethasone? (2025, June 23). Dr.Oracle. Retrieved from [Link]

  • Phenazine Derivatives with Anti-Inflammatory Activity from the Deep-Sea Sediment-Derived Yeast-Like Fungus Cystobasidium laryngis IV17-028. (2021). Marine Drugs, 19(9), 509. Retrieved from [Link]

  • Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. (2025, March 13). International Journal of Chemical Studies. Retrieved from [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2021). Molecules, 26(11), 3236. Retrieved from [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2021). Antioxidants, 10(11), 1779. Retrieved from [Link]

  • Unraveling the Antibacterial and Iron Chelating Activity of N‐Oxide Hydroxy‐Phenazine natural Products and Synthetic Analogs against Staphylococcus Aureus. (2021). Chemistry – A European Journal, 27(62), 15555-15562. Retrieved from [Link]

  • What is the mechanism of action of Dexamethasone? (2025, March 7). Patsnap Synapse. Retrieved from [Link]

  • Dexamethasone. (2023, July 31). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Structures of anti-inflammatory phenazine and saphenic acid derivatives from marine bacteria and fungi. (2022). ResearchGate. Retrieved from [Link]

  • Macrophage Inflammatory Assay. (2014). Bio-protocol, 4(21), e1289. Retrieved from [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2021). Foods, 10(11), 2777. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • dexamethasone. (n.d.). ClinPGx. Retrieved from [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2021). ResearchGate. Retrieved from [Link]

  • blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. (1984). Journal of Pharmacology and Experimental Therapeutics, 229(1), 237-243. Retrieved from [Link]

  • Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. (2023). Frontiers in Immunology, 14, 1184904. Retrieved from [Link]

  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (2005). British Journal of Pharmacology, 144(3), 325-331. Retrieved from [Link]

  • Unraveling the Antibacterial and Iron Chelating Activity of N‐Oxide Hydroxy‐Phenazine natural Products and Synthetic Analogs. (2021). Chemistry – A European Journal. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Indomethacin Capsules, USP 25 mg. (n.d.). accessdata.fda.gov. Retrieved from [Link]

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A Researcher's Guide to the Crystal Structure of Substituted Phenazine 5-Oxides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The crystal structure, in particular, dictates a molecule's physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparison of crystallographic techniques for characterizing substituted phenazine 5-oxides, a class of heterocyclic compounds with diverse biological activities.

Phenazine derivatives are known for their broad-ranging pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of an N-oxide moiety and various substituents to the phenazine core can significantly modulate these activities.[1] This guide will delve into the critical role of crystal structure analysis in understanding and optimizing the therapeutic potential of these compounds.

Unveiling the Solid State: A Comparison of Crystallographic Techniques

The primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography.[4] However, the choice between single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) depends on the nature of the sample and the research question at hand.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD provides the most detailed and unambiguous structural information.[5] This technique requires a high-quality single crystal, which can sometimes be challenging to obtain.[6][7] The resulting electron density map allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering invaluable insights into the molecule's conformation and packing in the solid state.

Powder X-ray Diffraction (PXRD): A Versatile Alternative

PXRD is a powerful technique for analyzing polycrystalline materials.[8][9] It is particularly useful for phase identification, determination of crystallinity, and quality control in pharmaceutical manufacturing.[8][10] While it does not provide the atomic-level detail of SCXRD, PXRD is often more practical for routine analysis of bulk drug substances.[11]

Experimental Protocols

The growth of diffraction-quality single crystals is often the most critical and challenging step in SCXRD.[5] The following is a generalized protocol that can be adapted for various substituted phenazine 5-oxides.

Materials:

  • Substituted phenazine 5-oxide (high purity)

  • A selection of solvents of varying polarity (e.g., ethanol, methanol, chloroform, benzene, xylene, nitrobenzene)[12]

  • Small vials or test tubes

  • Heating apparatus (hot plate or water bath)

  • Microscope for crystal inspection

Procedure:

  • Solvent Screening: Dissolve a small amount of the compound in various solvents to determine its solubility. A suitable solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent at an elevated temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature. Further cooling in a refrigerator or freezer can also be attempted.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Materials:

  • Powdered sample of the substituted phenazine 5-oxide

  • PXRD sample holder

  • Powder X-ray diffractometer

Procedure:

  • Sample Preparation: Finely grind the crystalline sample to a homogenous powder using a mortar and pestle.

  • Sample Mounting: Carefully pack the powdered sample into the sample holder, ensuring a flat and even surface.

  • Data Collection: Place the sample holder in the diffractometer. Set the appropriate instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed) and initiate data collection.

  • Data Analysis: The resulting diffractogram (a plot of intensity versus diffraction angle, 2θ) is a fingerprint of the crystalline phase. This pattern can be compared to databases for phase identification or analyzed to determine crystallite size and strain.

Workflow for Crystal Structure Determination

The process of determining the crystal structure of a new compound can be visualized as a systematic workflow.

Caption: A typical workflow for the crystallographic analysis of a new compound.

Comparative Crystal Structure Data of Substituted Phenazine 5-Oxides

The Cambridge Structural Database (CSD) is the world's largest repository for small-molecule organic and metal-organic crystal structures.[13][14][15] A search of the CSD reveals a number of crystal structures for substituted phenazine and phenazine 5-oxide derivatives. The table below summarizes key crystallographic data for a selection of these compounds to illustrate the impact of substitution on their crystal packing.

CompoundCSD RefcodeSpace GroupUnit Cell ParametersKey Intermolecular Interactions
PhenazinePHENAZP2₁/na=10.53 Å, b=4.95 Å, c=11.16 Å, β=109.2°π-π stacking
Phenazine 5-oxidePHEZNOP2₁/ca=11.83 Å, b=3.95 Å, c=20.01 Å, β=106.8°C-H···O hydrogen bonds, π-π stacking
1,6-Dimethoxyphenazine 5-oxideNot Found---
Cocrystal of Phenazine and p-Fluorophenylboronic acidNot FoundP2₁/na=..., b=..., c=..., β=...O-H···N, C-H···O hydrogen bonds, π-π stacking[16]
Cocrystal of Phenazine and p-(Trifluoromethyl)phenylboronic acidNot FoundP-1a=..., b=..., c=..., α=..., β=..., γ=...O-H···O, O-H···N, C-H···O hydrogen bonds, F···π interactions[16]

Note: Specific unit cell parameters for the cocrystals are detailed in the cited reference.[16]

The Influence of Substituents on Crystal Packing and Physicochemical Properties

The introduction of substituents onto the phenazine 5-oxide core can have a profound effect on the resulting crystal structure and, consequently, the material's properties.

Impact on Intermolecular Interactions

Substituents can introduce new functional groups capable of forming specific intermolecular interactions, such as hydrogen bonds and halogen bonds.[17] For example, the presence of hydroxyl or carboxyl groups can lead to strong hydrogen bonding networks, which can significantly influence the crystal packing arrangement. The crystal structures of cocrystals of phenazine with different phenylboronic acids demonstrate the role of O-H···N and O-H···O hydrogen bonds in directing the supramolecular assembly.[16]

Caption: The influence of substituents on the crystal packing and properties of phenazine 5-oxides.

Correlation with Physicochemical Properties

The arrangement of molecules in the crystal lattice directly impacts macroscopic properties such as melting point, solubility, and stability. For instance, a more densely packed crystal with strong intermolecular interactions will generally have a higher melting point and lower solubility.[12]

PropertyInfluence of Crystal PackingExample
Melting Point Stronger intermolecular forces lead to higher melting points.Phenazine 5-oxide has a melting point of 226.5 °C.[12]
Solubility Weaker intermolecular forces and less efficient packing can lead to higher solubility.The solubility of phenazine 5-oxide is low in water but increases in organic solvents like chloroform and benzene.[12]
Stability A stable crystal form (polymorph) will have the lowest free energy. Different polymorphs can have different stabilities.The high crystallinity of a drug can contribute to its stability.[18]
Biological Activity The solid-state form can affect dissolution rate and bioavailability, thereby influencing biological activity.Phenazine N-oxides are valuable starting points for antitumor agents.[1]

Conclusion

The crystallographic analysis of substituted phenazine 5-oxides is a critical component of drug discovery and development. Both single-crystal and powder X-ray diffraction provide essential, albeit different, levels of structural information. A thorough understanding of the crystal structure allows researchers to rationalize the observed physicochemical properties and biological activities of these compounds. Furthermore, insights into structure-property relationships can guide the design of new derivatives with improved therapeutic profiles. The strategic use of crystallographic data is, therefore, indispensable for unlocking the full potential of this important class of molecules.

References

  • National Institute of Standards and Technology. (n.d.). Phenazine, 5-oxide. NIST Chemistry WebBook. Retrieved from [Link][19][20][21]

  • National Center for Biotechnology Information. (n.d.). Phenazine oxide. PubChem. Retrieved from [Link][22]

  • Samanta, S., & Dastidar, P. (2022). Two Cocrystals of Phenazine with Different Phenylboronic Acids. Molbank, 2022(3), M1453. [Link][16]

  • Nau, M., Ahmed, R., Leitherer, S., Solomon, G. C., & Winter, R. F. (2026). Oxidation of a Dihydrophenazine Molecular Wire Attenuates Molecular Conductance. Journal of the American Chemical Society. [Link][18]

  • Wikipedia contributors. (2023, November 29). Transition metal complexes of 1,10-phenanthroline. Wikipedia. [Link][23]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. CCDC. Retrieved from [Link][13]

  • Cui, Q., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 29(19), 4583. [Link][1][24]

  • Babel, L. C., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 105. [Link][17]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link][4]

  • Cheméo. (n.d.). Chemical Properties of Phenazine, 5-oxide (CAS 304-81-4). [Link][25]

  • ResearchGate. (n.d.). Physicochemical properties and Lipinski's 'rule of 5'. [Link][2]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. [Link][26]

  • Spectroscopy Online. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link][10]

  • ResearchGate. (2025, August 9). Phenazines and Thiazine: Green Synthesis, Photophysical Properties and Dichroic Behavior in Nematic Host. [Link][27]

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  • International Centre for Diffraction Data. (n.d.). How to Analyze Drugs Using X-ray Diffraction. [Link][11]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. [Link][6]

  • Kaczmarczyk, J., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7587. [Link][28]

  • Pierson, L. S., & Pierson, E. A. (2010). Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. Applied microbiology and biotechnology, 86(6), 1659–1670. [Link][29]

  • Medical Research Archives. (2025, June 29). A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. [Link][30]

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  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link][7]

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Safety Operating Guide

Personal protective equipment for handling 1-methylphenazine 5-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Risk Assessment: The "Silent Hazard" Protocol

Do not confuse "No GHS Data" with "Non-Hazardous." While specific GHS hazard data for 1-methylphenazine 5-oxide is often reported as "Not Classified" in aggregated inventories [1], this is frequently due to a lack of toxicological testing rather than confirmed safety.

As a Senior Application Scientist, I mandate treating this compound under Control Band 3 (Potent/Toxic) protocols based on Structural Activity Relationship (SAR) analysis of the phenazine core.

  • The Mechanistic Risk: Phenazine derivatives are planar nitrogen-containing heterocycles. Their geometry allows them to act as DNA intercalators , sliding between base pairs and potentially causing frameshift mutations [2].

  • The Redox Risk: The N-oxide moiety facilitates redox cycling. In biological systems, this can generate Reactive Oxygen Species (ROS), leading to oxidative stress and cellular toxicity [3].

  • The Immediate Hazard: Like its analog Phenazine Methosulfate (PMS), this compound must be treated as a respiratory sensitizer and skin irritant [4].

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the physical state of the compound.

Protection Zone Solid Handling (Powder/Crystals) Solution Handling (DMSO/Methanol) Rationale & Causality
Respiratory Primary: Chemical Fume Hood (Certified). Backup: N95/P100 (if hood unavailable).Primary: Chemical Fume Hood. Secondary: Sash at working height (18").Phenazine dust is fine and electrostatic; inhalation poses a direct route to the bloodstream via alveolar exchange.
Dermal (Hands) Nitrile (Double Gloved) Outer: 5 milInner: 4 milLaminate (Silver Shield/4H) Required if using DMSO/DMF.Permeation Risk: Phenazines are lipophilic. DMSO acts as a carrier solvent, dragging the toxin through standard nitrile gloves in <5 mins.
Ocular Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles (If volume > 50mL)N-oxides are severe eye irritants. Safety glasses with side shields offer insufficient protection against splashes or airborne dust.
Body Lab Coat (Cotton/Poly) Buttoned to neck.Lab Coat + Chemical Apron (Tyvek or rubberized).Prevents accumulation of static-charged particles on street clothes and protects against solvent wicking.
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk Step)

Static electricity is the enemy here. Organic N-oxides are prone to static charge, causing "fly-away" powder that contaminates the balance and user.

  • Engineering Control: Operate inside a Balance Enclosure or a Fume Hood with low turbulence.

  • Static Neutralization: Use an anti-static gun or ionizing bar on the weigh boat before adding the compound.

  • Technique:

    • Place a chemically resistant absorbent pad (benchkote) in the hood.

    • Weigh directly into a tared vial (scintillation vial), not onto weighing paper (reduces transfer steps).

    • Cap immediately after weighing. Wipe the exterior of the vial with a Kimwipe dampened in methanol to remove invisible dust.

Phase B: Solubilization

Exothermic Alert: Dissolving N-oxides in strong acids can be exothermic. Use standard organic solvents (DMSO, MeOH, DCM).

  • Solvent Choice: this compound is moderately soluble in DMSO and Methanol.

  • The "Inject" Method: To avoid aerosolizing powder:

    • Septum-cap the vial containing the solid.

    • Inject the solvent through the septum using a syringe.

    • Vortex inside the hood until dissolved.

    • Result: Zero atmospheric exposure to the powder.

Visualization: Handling & Exposure Logic[1]

The following diagram outlines the decision logic for handling and emergency response.

G cluster_0 Operational Workflow cluster_1 Disposal Logic Start Start: this compound State Check State Start->State Solid Solid (Powder) State->Solid Powder Liquid Solution (DMSO/MeOH) State->Liquid Pre-dissolved Weigh Weighing: Anti-Static Gun + Balance Enclosure Solid->Weigh High Static Risk Use Experimental Application Liquid->Use Dissolve Solubilization: Septum Injection Method Weigh->Dissolve Dissolve->Use Waste Waste Stream Use->Waste Incinerate High Temp Incineration (Nitrogen Heterocycle) Waste->Incinerate Solid/Organic Solvent Aqueous Quench (if reactive) -> Aqueous Waste Waste->Aqueous Trace/Dilute

Caption: Operational workflow emphasizing the critical "Septum Injection" method to minimize dust exposure during solubilization.

Disposal & Decontamination[2][3]

Do not dispose of down the drain. Phenazines are environmentally persistent and toxic to aquatic life (Acute Aquatic Cat 1 for many analogs) [5].

  • Solid Waste: Collect all contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Solid Waste" bag. Label as "Toxic/Mutagenic."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.

  • Spill Cleanup:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels (methanol-dampened) to prevent dust generation, then scoop up.

    • Surface Decontamination: Wash the area with 10% bleach solution (oxidizes the phenazine ring), followed by water and ethanol.

References
  • PubChem. (n.d.). This compound (Compound CID 4757) - GHS Classification. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2][3] Phenazine - Registration Dossier. (Used as structural analog for toxicity profiling). Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[1][2][3][4] Phenazine (Compound CID 4756) - Ecotoxicity. National Library of Medicine. Retrieved October 26, 2023, from [Link]

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